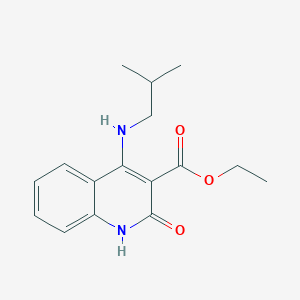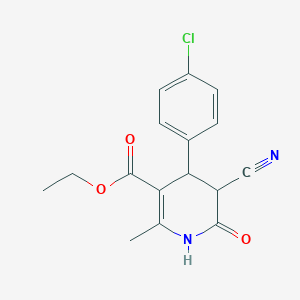
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester, also known as IQ-1E, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IQ-1E is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester involves the inhibition of the interaction between NF-κB and its inhibitor, IκBα. This leads to the activation of NF-κB and subsequent downstream effects such as the upregulation of anti-inflammatory cytokines and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester can modulate various biochemical and physiological processes in vitro and in vivo. It has been found to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by suppressing the activation of immune cells and reducing the infiltration of inflammatory cells into the central nervous system. 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester has also been shown to improve insulin sensitivity and glucose tolerance in obese mice, suggesting a potential role in the treatment of type 2 diabetes.
实验室实验的优点和局限性
One advantage of using 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester in lab experiments is its specificity for NF-κB inhibition, which allows for targeted modulation of immune responses. However, the compound's low solubility in water and potential toxicity at high concentrations may limit its use in certain experimental settings.
未来方向
There are several potential directions for future research on 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester. One area of interest is the development of more potent and selective derivatives of the compound that can be used in vivo. Another direction is the investigation of 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester's potential applications in the treatment of autoimmune and inflammatory diseases, as well as its effects on other physiological processes such as metabolism and aging. Overall, 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester represents a promising tool for the study of immune regulation and has the potential to lead to new therapeutic interventions in various disease states.
合成方法
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoyl chloride with isobutylamine, followed by cyclization with ethyl acetoacetate and subsequent esterification with ethanol. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
科学研究应用
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester has been shown to have potential applications in scientific research, particularly in the field of immunology. It has been found to modulate the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses. 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in various autoimmune and inflammatory diseases.
属性
产品名称 |
4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester |
|---|---|
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
ethyl 4-(2-methylpropylamino)-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-16(20)13-14(17-9-10(2)3)11-7-5-6-8-12(11)18-15(13)19/h5-8,10H,4,9H2,1-3H3,(H2,17,18,19) |
InChI 键 |
GCRBTKCBIQNBNH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)


![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)

![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)